REACTION_CXSMILES
|
CO[C:3]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4].[CH3:18][NH2:19]>CO>[CH3:18][NH:19][C:3]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is suction-filtered
|
Type
|
EXTRACTION
|
Details
|
By extraction
|
Type
|
CUSTOM
|
Details
|
with 300 ml of hot methanol and crystallization from dimethylformamide/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1N=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |